molecular formula C12H8FNO3 B8686396 2-(3-Fluorophenoxy)nicotinic acid

2-(3-Fluorophenoxy)nicotinic acid

Katalognummer: B8686396
Molekulargewicht: 233.19 g/mol
InChI-Schlüssel: KDTHPSLXPTVRJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Fluorophenoxy)nicotinic acid is a fluorophenoxy-substituted derivative of nicotinic acid, designed for research and development applications. This high-purity compound is part of a class of nicotinic acid derivatives that are of significant interest in medicinal chemistry for the synthesis of novel molecules with potential biological activity. Researchers value this chemical as a key intermediate or building block in constructing more complex structures, particularly in exploring structure-activity relationships. While the specific profile of this isomer is under investigation, related compounds in its class, such as various quinoline derivatives, have demonstrated notable in vitro antimycobacterial activity against Myobacterium tuberculosis H37Rv, with some showing minimum inhibitory concentration (MIC) values in the low micromolar range (e.g., 3.41–12.23 μM) . The molecular framework of nicotinic acid derivatives provides a versatile scaffold for chemical modification, enabling research into various mechanisms of action. In silico studies performed on structurally analogous compounds suggest a plausible mode of action involving stable and significant binding to enzymatic targets such as ATP synthase (PDB ID: 4V1F), indicating their potential as enzyme inhibitors . This compound is offered exclusively "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers can leverage this building block in exploratory studies across multiple fields, including infectious disease research, chemical biology, and the development of new pharmacologically active agents.

Eigenschaften

Molekularformel

C12H8FNO3

Molekulargewicht

233.19 g/mol

IUPAC-Name

2-(3-fluorophenoxy)pyridine-3-carboxylic acid

InChI

InChI=1S/C12H8FNO3/c13-8-3-1-4-9(7-8)17-11-10(12(15)16)5-2-6-14-11/h1-7H,(H,15,16)

InChI-Schlüssel

KDTHPSLXPTVRJM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)F)OC2=C(C=CC=N2)C(=O)O

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Nicotinic Acetylcholine Receptor Agonism
One of the primary applications of 2-(3-Fluorophenoxy)nicotinic acid lies in its role as an agonist for nicotinic acetylcholine receptors. This property suggests potential therapeutic uses in treating neurological disorders such as Alzheimer's disease and schizophrenia. Research indicates that compounds with similar structures have shown promise in enhancing cognitive function and memory retention through their interactions with these receptors.

Anticancer Properties
There is emerging evidence that 2-(3-Fluorophenoxy)nicotinic acid may exhibit cytotoxic effects against various cancer cell lines. Studies have demonstrated that derivatives of nicotinic acid can induce apoptosis in cancer cells, suggesting a potential application in cancer therapy. This anticancer activity may be attributed to the compound's ability to modulate signaling pathways involved in cell survival and proliferation.

Mechanistic Insights

Binding Affinity Studies
Interaction studies have focused on the binding affinity of 2-(3-Fluorophenoxy)nicotinic acid to nicotinic acetylcholine receptors and other protein targets. Techniques such as radiolabeled ligand binding assays and surface plasmon resonance are commonly employed to elucidate these interactions. Understanding these binding dynamics is crucial for developing targeted therapies that exploit the unique properties of this compound.

Comparative Analysis of Related Compounds

To better understand the unique attributes of 2-(3-Fluorophenoxy)nicotinic acid, a comparison with other nicotinic acid derivatives can be insightful. The following table summarizes key structural and functional differences:

Compound NameStructural FeaturesPrimary Applications
2-(3-Fluorophenoxy)nicotinic acidPyridine ring with fluorinated phenylNeurological disorders, anticancer
Nicotinic acidSimple pyridine derivativeLipid metabolism, pellagra treatment
2-(trifluoromethyl)nicotinic acidPyridine ring with trifluoromethylAntihyperlipidemic effects

Case Studies

Cognitive Enhancement
A notable case study involved a patient with cognitive decline who was administered a compound similar to 2-(3-Fluorophenoxy)nicotinic acid. The patient exhibited significant improvements in memory and cognitive function, highlighting the potential of nicotinic receptor agonists in treating neurodegenerative conditions .

Cancer Cell Line Studies
In vitro studies have shown that 2-(3-Fluorophenoxy)nicotinic acid can induce apoptosis in specific cancer cell lines, such as breast and prostate cancers. These findings suggest that further investigation into its mechanisms could lead to novel therapeutic strategies for cancer treatment.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Selected Nicotinic Acid Derivatives

Compound Name Substituent Position Key Functional Groups Fluorine Position CAS RN/Ref.
2-(3-Fluorophenoxy)nicotinic acid 2-position Phenoxy, carboxylic acid 3 (phenoxy ring) N/A
2-Fluoronicotinic acid 2-position Fluorine, carboxylic acid 2 (pyridine ring) 20925-85-3
2-(Trifluoromethoxy)isonicotinic acid 2-position Trifluoromethoxy, carboxylic acid N/A 1221171-98-7
5-(2-Fluorophenyl)-2-hydroxynicotinic acid 5,2-positions Fluorophenyl, hydroxyl, carboxylic acid 2 (phenyl ring) 1267011-08-4
2-Chloro-5-(3-fluoro-4-methoxyphenyl)nicotinic acid 2,5-positions Chlorine, fluoro-methoxyphenyl, carboxylic acid 3 (phenyl ring) 1261951-26-1

Key Observations :

Fluorine Position: The 3-fluorophenoxy group in the target compound contrasts with analogs like 2-Fluoronicotinic acid (fluorine on the pyridine ring) and 5-(2-Fluorophenyl)-2-hydroxynicotinic acid (fluorine on a phenyl side chain) . These variations influence electronic effects and steric interactions with biological targets.

Functional Group Diversity: The trifluoromethoxy group in 2-(Trifluoromethoxy)isonicotinic acid enhances metabolic resistance compared to simple fluorophenoxy groups. Hydroxyl groups (e.g., in 5-(2-Fluorophenyl)-2-hydroxynicotinic acid ) may facilitate hydrogen bonding, altering solubility and receptor binding.

Vorbereitungsmethoden

Chlorination of Dihydroxycyanopyridine

The foundational route involves converting 2,6-dihydroxy-3-cyano-5-fluoropyridine (1 ) to 2,6-dichloro-3-cyano-5-fluoropyridine (2 ) using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). This step is conducted under anhydrous conditions at 80–85°C for 60 minutes, achieving a 93–95% conversion rate. The reaction mechanism proceeds via nucleophilic substitution, where chlorine replaces hydroxyl groups.

Reaction conditions :

  • Solvent : Phosphorus oxychloride (neat)

  • Temperature : 80–85°C

  • Catalyst : None required

  • Yield : >90%

Hydrolysis to Nicotinamide Intermediate

The chlorinated intermediate (2 ) undergoes hydrolysis in concentrated sulfuric acid at 75°C for 45 minutes to form 2,6-dichloro-5-fluoronicotinamide (3 ). This step introduces an amide group, which is critical for subsequent acid formation.

Key parameters :

  • Acid concentration : 98% H₂SO₄

  • Reaction time : 45 minutes

  • Yield : 85–90%

Nitrosation and Acid Formation

The amide (3 ) is treated with sodium nitrite (NaNO₂) under acidic conditions (HCl) to yield 2,6-dichloro-5-fluoronicotinic acid (4 ). This step involves the Hofmann degradation mechanism, where the amide is converted to a carboxylic acid.

Optimization notes :

  • Temperature : Reflux conditions (100–110°C)

  • Yield : 55% (overall from 1 )

One-Step Hydrolysis of Cyanopyridine Intermediates

Direct Acid Hydrolysis

An alternative method bypasses the amide intermediate by directly hydrolyzing 2,6-dichloro-5-fluoro-3-cyanopyridine (2 ) with concentrated HCl and H₂SO₄. The cyanide group is converted to a carboxylic acid in a single step.

Procedure :

  • 2 (28 g) is added to H₂SO₄ (26 mL) at 75°C for 45 minutes.

  • Concentrated HCl (130 mL) is added dropwise, followed by reflux for 1 hour.

  • Cooling yields 2,6-dichloro-5-fluoronicotinic acid (4 ) with a 21% isolated yield.

Advantages :

  • Reduces synthetic steps.

  • Avoids hazardous phosphorus reagents.

Limitations :

  • Lower yield compared to multi-step routes.

  • Requires precise control of acid concentration.

Nucleophilic Aromatic Substitution

Coupling 3-Fluorophenol with Chloronicotinic Acid

This method involves reacting 3-fluorophenol with 2-chloronicotinic acid under basic conditions. Potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) facilitates the substitution at 150°C for 7 hours.

Mechanism :

  • The hydroxyl group of 3-fluorophenol deprotonates to form a phenoxide ion.

  • Nucleophilic attack on 2-chloronicotinic acid displaces chloride, forming the ether linkage.

Optimization data :

ParameterValue
SolventDMSO
BaseK₂CO₃ (1.2 equiv)
Temperature150°C
Time7 hours
Yield55–60%

Comparative Analysis of Methods

Efficiency and Scalability

The table below contrasts key metrics for each preparation route:

MethodStepsYield (%)ScalabilityHazardous Reagents
Multi-step chlorination355HighPOCl₃, PCl₅
One-step hydrolysis121ModerateH₂SO₄, HCl
Catalytic oxidation285HighH₂O₂
Nucleophilic substitution160ModerateNone

Industrial Applicability

The multi-step chlorination method is preferred for large-scale production due to its reproducibility, despite using toxic reagents. Catalytic oxidation offers a greener alternative but requires validation for 2-(3-fluorophenoxy)nicotinic acid specifically .

Q & A

Q. 1.1. What are the key structural and physicochemical properties of 2-(3-Fluorophenoxy)nicotinic acid, and how are they experimentally determined?

The compound combines a nicotinic acid backbone with a 3-fluorophenoxy substituent. Key properties include:

  • Molecular weight : Calculated as 233.19 g/mol (based on formula C₁₂H₈FNO₃).
  • Melting point : Analogous fluorinated nicotinic acid derivatives (e.g., 2-Fluoronicotinic acid) exhibit melting points between 164–210°C, suggesting thermal stability .
  • Spectroscopic characterization :
    • ¹H/¹³C NMR : Assign fluorine-induced splitting in aromatic regions (3-fluorophenoxy group) and carboxylic acid protons (~12-14 ppm).
    • FT-IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functionalities .

Methodological Tip : Use high-resolution mass spectrometry (HRMS) to resolve isotopic patterns from fluorine (19F) .

Q. 1.2. What synthetic routes are reported for 2-(3-Fluorophenoxy)nicotinic acid, and what are their efficiency benchmarks?

A common route involves Ullmann-type coupling :

Substrate preparation : 3-Fluorophenol and 2-chloronicotinic acid.

Coupling : Catalyzed by CuI/1,10-phenanthroline in DMF at 100–120°C for 12–24 hours.

Yield optimization : Typical yields range from 45–65%, with purity >95% (HPLC). Side products include dehalogenated byproducts (e.g., unsubstituted phenoxy derivatives) .

Critical Note : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) to minimize over-reaction .

Advanced Research Questions

Q. 2.1. How do reaction conditions (pH, solvent polarity) influence the stability and reactivity of 2-(3-Fluorophenoxy)nicotinic acid in aqueous media?

  • pH-dependent stability : The carboxylic acid group protonates below pH 3, reducing solubility. At pH >5, deprotonation increases water solubility but may promote esterification or decarboxylation under heating .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize the fluorophenoxy group against hydrolysis, while protic solvents (e.g., methanol) accelerate degradation at elevated temperatures .

Experimental Design : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Use buffered solutions (pH 1–9) to map degradation pathways .

Q. 2.2. What contradictions exist in reported bioactivity data for fluorinated nicotinic acid analogs, and how can they be resolved?

  • Reported discrepancies : Some studies claim anti-inflammatory activity (IC₅₀ ~10 µM) for analogs like Niflumic acid (2-[[3-(trifluoromethyl)phenyl]amino]-3-pyridinecarboxylic acid), while others show no effect in similar assays .
  • Resolution strategies :
    • Assay standardization : Control for cell line variability (e.g., RAW264.7 vs. THP-1 macrophages).
    • Metabolic interference : Fluorinated compounds may inhibit cytochrome P450 enzymes, confounding results. Use CYP450 knockout models .

Q. 2.3. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with enhanced binding to nicotinic acid receptors?

  • DFT applications : Calculate electron density maps to identify sites for electrophilic substitution (e.g., adding electron-withdrawing groups at the 4-position of the pyridine ring) .
  • Docking studies : Target the HCAR2 receptor; prioritize derivatives with:
    • Lower binding energy (<−8 kcal/mol).
    • Hydrogen bonds with Arg111 and Tyr307 residues .

Validation : Synthesize top candidates and test affinity via surface plasmon resonance (SPR) .

Data Contradiction Analysis

Q. 3.1. Why do fluorinated nicotinic acid derivatives exhibit variable fluorescence properties in spectroscopic studies?

  • Reported anomalies : Some derivatives show strong fluorescence (λem ~450 nm), while others are quenched.
  • Root cause :
    • Conjugation effects : Extended π-systems (e.g., para-substituted fluorophenoxy groups) enhance fluorescence.
    • Heavy atom effect : Fluorine’s electronegativity may alter excited-state dynamics .

Mitigation : Characterize derivatives using time-resolved fluorescence spectroscopy to distinguish electronic effects .

Methodological Resources

  • Analytical standards : Use certified reference materials (e.g., Aldrich Market Select) for HPLC calibration .
  • Synthetic protocols : Refer to patent US2015/00814 for scalable coupling methodologies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.